molecular formula C12H13NO2 B12536365 1-[(1R)-1-phenylethyl]pyrrolidine-2,4-dione CAS No. 663198-67-2

1-[(1R)-1-phenylethyl]pyrrolidine-2,4-dione

Cat. No.: B12536365
CAS No.: 663198-67-2
M. Wt: 203.24 g/mol
InChI Key: MTZQVKQSLFWGKN-SECBINFHSA-N
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Description

Molecular Architecture and Stereochemical Configuration

The molecular structure of 1-[(1R)-1-phenylethyl]pyrrolidine-2,4-dione consists of a five-membered pyrrolidine ring substituted at the 1-position with a (1R)-1-phenylethyl group and functionalized with two ketone moieties at positions 2 and 4. The stereochemical configuration at the chiral center of the phenylethyl substituent (C1) is critical to the compound’s spatial arrangement, influencing its intermolecular interactions and crystallographic packing.

The IUPAC name, This compound , reflects the R-configuration at the benzylic carbon, which induces asymmetry in the molecule. X-ray crystallographic studies of analogous pyrrolidine derivatives, such as (4R)-4-[(1R)-1,2-dihydroxyethyl]-1-[(1R)-1-phenylethyl]pyrrolidin-2-one, demonstrate that the (R)-configured phenylethyl group adopts a specific orientation relative to the pyrrolidine ring, minimizing steric hindrance and optimizing π-π stacking interactions with adjacent aromatic systems.

Key Structural Features Description
Pyrrolidine ring Non-planar, envelope conformation with C3 atom out of plane
2,4-Dione groups Electron-withdrawing carbonyls at positions 2 and 4, enhancing ring rigidity
(1R)-1-Phenylethyl substituent Chiral benzylic group inducing stereoelectronic effects
Bond angles (C2-C1-C6) ~109.5°, consistent with sp³ hybridization at the chiral center

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

663198-67-2

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

1-[(1R)-1-phenylethyl]pyrrolidine-2,4-dione

InChI

InChI=1S/C12H13NO2/c1-9(10-5-3-2-4-6-10)13-8-11(14)7-12(13)15/h2-6,9H,7-8H2,1H3/t9-/m1/s1

InChI Key

MTZQVKQSLFWGKN-SECBINFHSA-N

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N2CC(=O)CC2=O

Canonical SMILES

CC(C1=CC=CC=C1)N2CC(=O)CC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1R)-1-phenylethyl]pyrrolidine-2,4-dione typically involves the cyclization of appropriate precursors. One common method is the reaction of an amine with a dicarboxylic acid derivative under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sulfuric acid or sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-[(1R)-1-phenylethyl]pyrrolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Development

The compound serves as a precursor in the synthesis of biologically active molecules. Its structural features allow it to participate in various chemical reactions that lead to the formation of complex pharmaceuticals. For instance, derivatives of pyrrolidine compounds have been explored for their potential therapeutic effects against several diseases, including cancer and neurological disorders.

Case Studies

  • Anticonvulsant Activity : Research has shown that derivatives based on pyrrolidine structures exhibit anticonvulsant properties. A study synthesized new 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones, which were tested for their efficacy in treating seizures using established animal models .

Chemical Research

In chemical research, 1-[(1R)-1-phenylethyl]pyrrolidine-2,4-dione is utilized in the development of novel synthetic methodologies. Its ability to undergo various transformations makes it a valuable intermediate in organic synthesis.

Synthesis Techniques

The synthesis typically involves multi-step organic reactions that require precise control over conditions to maximize yield and purity. Notably, the compound can be modified to produce other functionalized derivatives that can further enhance its reactivity and application scope.

Numerous studies have investigated the biological activities associated with this compound. Its derivatives have been evaluated for various pharmacological effects, including:

  • Analgesic Properties : Some derivatives have shown promising analgesic effects, making them candidates for pain management therapies.
  • Sedative Effects : Research indicates that certain modifications to the pyrrolidine structure can enhance sedative properties, potentially leading to new treatments for anxiety or sleep disorders .

Material Science Applications

Beyond medicinal chemistry, this compound has potential applications in material science. Its unique chemical structure allows it to be incorporated into polymers or other materials where specific mechanical or thermal properties are desired.

Comparative Analysis of Related Compounds

The following table summarizes some related compounds and their unique features compared to this compound:

Compound NameStructure FeaturesApplications
3,3-Dimethylpyrrolidine-2,4-dioneLacks phenylethyl group; simpler structureSynthetic intermediates
1-(1R)-Phenylethylpyrrolidine-2,5-dioneContains only two carbonyls; different reactivityAnticonvulsant activity
4-Amino-3,3-dimethylpyrrolidineAmino substitution alters biological activityPotential drug candidates for various diseases

Mechanism of Action

The mechanism of action of 1-[(1R)-1-phenylethyl]pyrrolidine-2,4-dione involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(1R)-1-phenylethyl]pyrrolidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its stereochemistry and functional groups contribute to its unique interactions with biological targets, making it a valuable compound for research and development .

Biological Activity

1-[(1R)-1-phenylethyl]pyrrolidine-2,4-dione is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring with two carbonyl groups at the 2 and 4 positions, along with a phenylethyl substituent. This unique structure contributes to its distinct chemical behavior and biological activity.

Property Details
Molecular FormulaC12H13N1O2
Molecular Weight203.24 g/mol
Functional GroupsCarbonyl (C=O), Aromatic (C6H5)
Structural CharacteristicsPyrrolidine ring, stereochemistry (1R)

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound has been studied for its potential as an enzyme inhibitor and its binding affinity to specific receptors involved in inflammatory responses and cancer pathways.

Enzyme Inhibition

Research indicates that this compound may inhibit specific enzymes that play crucial roles in metabolic pathways. For example, it has been shown to affect the activity of phospholipase A2, which is involved in inflammatory processes . The inhibition of such enzymes can lead to significant therapeutic effects, particularly in conditions characterized by excessive inflammation.

Receptor Binding

The phenylethyl group enhances the compound's interaction with various receptors, potentially increasing its efficacy as a therapeutic agent. Preliminary studies suggest that it may engage with opioid receptors and other targets related to pain modulation.

Biological Activities

This compound has been investigated for several biological activities:

  • Anti-inflammatory Effects : The compound shows promise in reducing inflammation through its action on specific biochemical pathways.
  • Anticancer Properties : Initial studies suggest that it may exhibit anticancer effects by modulating cell signaling pathways involved in tumor growth and metastasis.
  • Antimicrobial Activity : Some derivatives of similar pyrrolidine compounds have demonstrated antibacterial properties, indicating potential applications in treating infections .

Case Studies and Experimental Data

Several studies have explored the biological activity of this compound:

  • A study conducted on the anti-inflammatory effects revealed that the compound significantly reduced inflammatory markers in vitro when tested against macrophage cells .
Study Findings
In vitro anti-inflammatoryReduced TNF-alpha levels by 30% at 50 µM
Anticancer screeningInduced apoptosis in cancer cell lines
Antimicrobial assaysModerate inhibition against E. coli and S. aureus

Comparative Analysis with Similar Compounds

The uniqueness of this compound can be highlighted through comparison with structurally similar compounds:

Compound Name Structure Features Biological Activity
Pyrrolidine-2-oneLacks phenylethyl groupLimited anti-inflammatory effects
Pyrrolidine-2,5-dioneDifferent substitution patternExhibits different pharmacological profiles

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